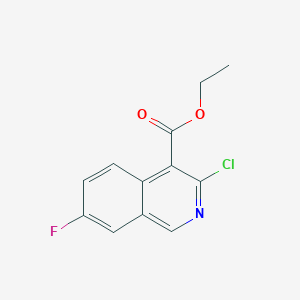
Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C12H9ClFNO2 and a molecular weight of 253.66 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate typically involves the reaction of 3-chloro-7-fluoroisoquinoline with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester bond can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bond yields 3-chloro-7-fluoroisoquinoline-4-carboxylic acid .
Applications De Recherche Scientifique
Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 3-chloro-7-fluoroquinoline-4-carboxylate
- Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Propriétés
Formule moléculaire |
C12H9ClFNO2 |
|---|---|
Poids moléculaire |
253.65 g/mol |
Nom IUPAC |
ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)10-9-4-3-8(14)5-7(9)6-15-11(10)13/h3-6H,2H2,1H3 |
Clé InChI |
XAWPKRRNNOOVHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC(=CC2=CN=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


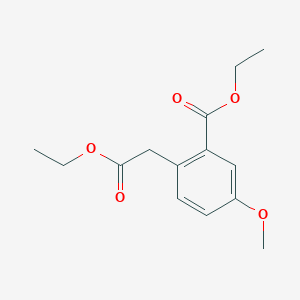
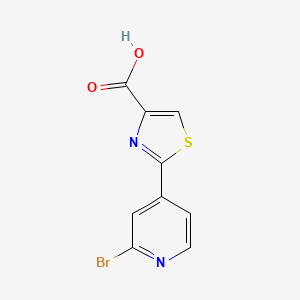
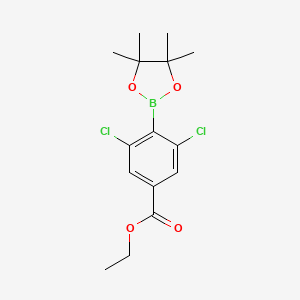
![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)



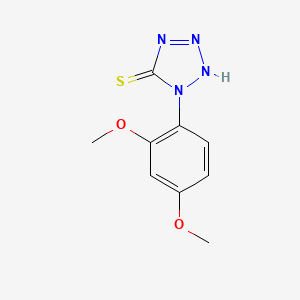
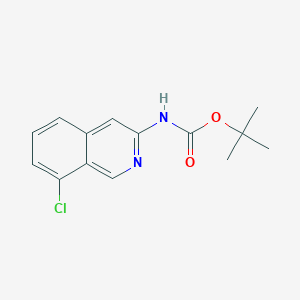
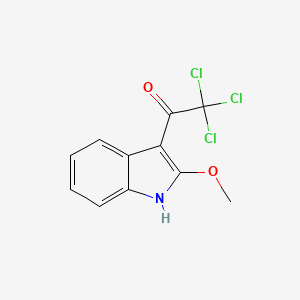


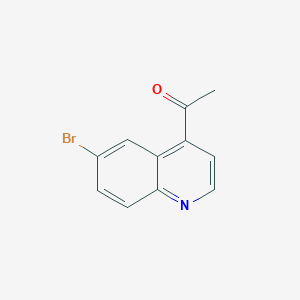
![1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
